2-(4-Bromophenyl)ethyl cyclohexyl ketone
Overview
Description
2-(4-Bromophenyl)ethyl cyclohexyl ketone is a chemical compound with the molecular formula C15H19BrO . It has a molecular weight of 295.22 . The IUPAC name for this compound is 3-(4-bromophenyl)-1-cyclohexyl-1-propanone . The compound is produced by Rieke Metals, Inc.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 295.22 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Liquid Crystalline Materials
The study of 3,6-disubstituted cyclohex-2-enones, related to 2-(4-Bromophenyl)ethyl cyclohexyl ketone, has shown their effectiveness in synthesizing new liquid crystalline cyclohexene and cyclohexane derivatives. These compounds have been prepared by condensing appropriate 2-bromoethyl ketones with acetoacetic esters, indicating their utility in creating materials with potential applications in display technologies and optical devices (Bezborodov, Lapanik, & Sasnouski, 2002).
Organic Synthesis and Catalysis
Research has also explored the Michael addition of β-keto esters to unsaturated ketones, such as 3-buten-2-one, in the presence of organosilicate catalysts. This demonstrates the role of this compound in facilitating organic reactions, potentially yielding compounds of interest for further chemical synthesis and the development of pharmaceuticals (Tateiwa & Hosomi, 2001).
Semiconductor Surface Chemistry
The reactivity of unsaturated ketones on semiconductor surfaces, studied through compounds such as ethyl vinyl ketone and 2-cyclohexen-1-one, sheds light on the competition and selectivity of organic reactions on these surfaces. This research is significant for the development of semiconductor processing techniques and the functionalization of semiconductor materials, indicating a potential application area for compounds similar to this compound in electronics and nanotechnology (Wang, Mui, Musgrave, & Bent, 2002).
Biomimetic Synthesis
In the realm of biomimetic chemistry, the oxidation of 2-(4-hydroxyphenyl)ethyl ketones leads to the formation of amomols through a transient spirocyclohexadienone-oxocarbenium ion. This process illustrates the potential of this compound derivatives in synthesizing biologically active compounds, which could have applications in medicinal chemistry and drug development (Traoré, Maynadier, Souard, Choisnard, Vial, & Wong, 2011).
Photochemical Reactions
Investigations into the photochemical reactions of cyclohexyl phenyl ketone within lyotropic liquid crystals formed by chiral ionic liquids have shown the possibility of directing enantioselective photochemical reactions. This research opens up avenues for utilizing this compound in photochemistry, particularly in the synthesis of chiral compounds and the exploration of light-induced chemical reactions (Yang, Li, Chen, Wu, Zhang, Zheng, & Tung, 2013).
Properties
IUPAC Name |
3-(4-bromophenyl)-1-cyclohexylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLQQONKXJULSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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